N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine
Description
Chemical Structure:
The compound features two pyrazole rings linked via an amine group. The first pyrazole (position 5) is substituted with a 1-ethyl-4-methyl group and a methylene bridge. The second pyrazole is 1,3-dimethyl-substituted.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-11(9(2)7-14-17)8-13-12-6-10(3)15-16(12)4/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
OUSHKCYNJXPCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-4-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the second pyrazole ring through a condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert atmosphere.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine in cancer treatment. The compound has shown promising results against various cancer cell lines:
Case Studies
Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry investigated the compound's effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties .
Mechanism of Action :
The compound acts by inhibiting specific kinases involved in cell proliferation pathways. This competitive inhibition disrupts signaling pathways critical for tumor growth, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
Efficacy Against Pathogens
In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings indicate moderate antibacterial properties, suggesting potential applications in treating infections caused by resistant strains .
Proteomics Research
The compound is being investigated for its applications in proteomics due to its ability to modify protein interactions and functions. It serves as a tool for studying protein dynamics and interactions within biological systems.
Research Insights
Proteomics studies utilizing this compound focus on understanding cellular mechanisms and identifying potential therapeutic targets. Its role as a building block in synthesizing more complex pyrazole derivatives is also being explored .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural Analogues
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
- Thermal Stability :
- Solubility: PEG-400 or ethanol/water mixtures are used in syntheses of related compounds , implying moderate polarity.
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound this compound can be represented structurally as follows:
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent modifications to introduce the ethyl and methyl groups. Recent studies have demonstrated efficient synthetic routes using various reagents and conditions to yield high purity compounds suitable for biological testing .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 112 | Induction of apoptosis |
| NUGC | 40 | Inhibition of cell proliferation |
| DLDI | 60 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancer cells through various pathways, including modulation of signaling cascades involved in cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory activity. Studies indicate that pyrazole derivatives can significantly reduce inflammatory markers in vitro, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Study 1: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of several pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-[ (1-ethyl -4-methyl -1H-pyrazol -5 -yl)methyl]- 1,3-dimethyl -1H-pyrazol -5 -amine exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against breast and lung cancer cell lines .
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms by which this compound exerts its anticancer effects. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis in treated cells. Results indicated that treatment with N-[ (1 -ethyl -4 -methyl -1H -pyrazol -5 -yl)methyl]- 1,3-dimethyl -1H -pyrazol -5 -amine led to increased sub-G1 populations in cancer cells, confirming its role in inducing apoptosis .
Q & A
Advanced Research Question
- DFT Calculations : Predict HOMO/LUMO energies to assess redox potential and nucleophilic/electrophilic sites .
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., docking to kinase ATP pockets) to rationalize structure-activity relationships .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methyl vs. ethyl groups) with bioactivity .
What are the key considerations in designing derivatives to enhance biological activity?
Intermediate Research Question
- Substituent Effects : Electron-withdrawing groups (e.g., –CF₃) enhance target binding via dipole interactions, while bulky groups (e.g., 1,2-dimethylpropyl) improve selectivity .
- Bioisosteres : Replace the methylene bridge with sulfonamide or carbonyl groups to modulate solubility and bioavailability .
- Metabolic Stability : Introduce fluorine atoms or methyl groups to block oxidative metabolism .
How can researchers evaluate the stability of this compound under various storage and experimental conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .
- pH Stability : Assess solubility and decomposition in buffers (pH 1–13) to identify labile functional groups (e.g., amine protonation) .
- Lyophilization : Test stability in lyophilized vs. solution states for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
